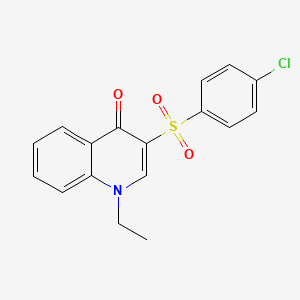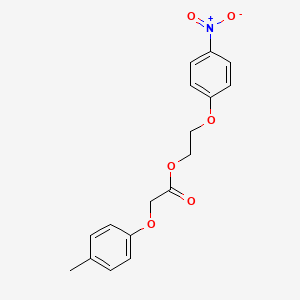
3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine is a chemical compound with the CAS Number: 17723-15-8 . It has a molecular weight of 213.01 and its IUPAC name is 3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine . It is a solid in physical form .
Synthesis Analysis
The synthesis of 3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine involves using pentachloropyridine as the raw material. Anhydrous fluorination reaction conditions and a temperature range of 100–158℃ lead to a yield over 80% for the intermediate 3,5-dichloro-2,4,6-trifluoropyridine, with a total product yield of 70.4%.Molecular Structure Analysis
The molecular structure of 3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine can be represented by the formula C6H4Cl2F2N2 . It contains a total of 16 atoms, including 4 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, 2 Fluorine atoms, and 2 Chlorine atoms .Physical And Chemical Properties Analysis
3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine is a solid in physical form . It has a molecular weight of 213.01 .Applications De Recherche Scientifique
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are compounds of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms, which are strong electron-withdrawing substituents, imparts these compounds with reduced basicity and reactivity compared to their chlorinated and brominated analogues 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine can serve as a precursor in the synthesis of various fluorinated pyridines, which are valuable in the development of new pharmaceuticals and agrochemicals .
, are of special interest in radiobiology. .Agricultural Chemical Research
In the search for new agricultural products with improved properties, the introduction of fluorine atoms into lead structures is a common modification3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine could be utilized in the development of novel compounds with enhanced physical, biological, and environmental characteristics .
Synthesis of Biological Active Compounds
The compound is also relevant in the synthesis of biologically active compounds. Its fluorinated structure makes it a candidate for creating new drugs, as approximately 10% of pharmaceuticals used in medical treatment contain a fluorine atom .
Development of Fluorinated Chemicals
The interest in developing fluorinated chemicals has been steadily increasing3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine can be a key building block in this field, contributing to the rapid advancements in fluorine chemistry .
Organic Synthesis Methodology
This compound can be involved in various organic synthesis methodologies, such as the Umemoto reaction or Balts-Schiemann reaction, which are pivotal in creating complex organic molecules .
Environmental Science
Due to its unique properties, 3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine can be studied for its environmental impact, particularly in the degradation processes and potential bioaccumulation in ecosystems .
Material Science
Lastly, the compound’s role in material science should not be overlooked. Its incorporation into polymers or coatings could result in materials with novel properties, such as increased resistance to degradation or altered electrical conductivity .
Safety and Hazards
The safety information for 3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
3,5-dichloro-2,6-difluoro-N-methylpyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F2N2/c1-11-4-2(7)5(9)12-6(10)3(4)8/h1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALRHMDYHYIJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=NC(=C1Cl)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-2,6-difluoro-N-methyl-4-pyridinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methylsulfanyl)phenyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2886194.png)





![N-[5-(dimethylcarbamoyl)-4-methyl-1,3-thiazol-2-yl]-3-fluoro-5-methylpyridine-2-carboxamide](/img/structure/B2886207.png)

![N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2886209.png)
![N-(1,3-benzodioxol-5-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2886210.png)



![(4-Fluorophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2886215.png)